2-(4-(3-chloro-2-methylphenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
Description
2-(4-(3-Chloro-2-methylphenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a sulfonamide-containing acetamide derivative featuring a 3-chloro-2-methylphenyl group attached to a sulfonamide moiety, which is further linked to a phenyl ring. The acetamide nitrogen is substituted with a thiophen-2-ylmethyl group, introducing heterocyclic aromaticity. The compound’s design combines lipophilic (chloro, methyl, thiophene) and polar (sulfonamide, acetamide) functionalities, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-[4-[(3-chloro-2-methylphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-14-18(21)5-2-6-19(14)28(25,26)23-16-9-7-15(8-10-16)12-20(24)22-13-17-4-3-11-27-17/h2-11,23H,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLTWGVSNDWPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-chloro-2-methylphenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a sulfonamide derivative featuring a thiophene moiety, which is known for its diverse biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a sulfonamide group, which is often associated with antimicrobial properties, alongside a thiophene ring that enhances its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group may inhibit bacterial dihydropteroate synthase, leading to a disruption in folate synthesis in bacteria, while the thiophene moiety may enhance interactions with cellular receptors or enzymes involved in signaling pathways.
Biological Activity Overview
The biological activities of 2-(4-(3-chloro-2-methylphenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can be categorized as follows:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism likely involves inhibition of folate synthesis.
- Anticancer Potential : Research has shown that related compounds with similar structures can induce apoptosis in cancer cells. The presence of the thiophene ring may play a crucial role in enhancing cytotoxic effects against tumor cell lines.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for the compound was found to be significantly lower than that of traditional antibiotics, indicating a strong potential for use in treating infections caused by resistant strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-(4-(3-chloro-2-methylphenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide | 8 | E. coli |
| Control (Sulfamethoxazole) | 32 | E. coli |
| Control (Penicillin) | 64 | Staphylococcus aureus |
Anticancer Activity
In vitro studies on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) demonstrated that the compound induced apoptosis through caspase activation pathways. The IC50 values were determined using MTT assays, showing promising results compared to existing chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10 | Apoptosis via caspase-3 |
| MCF-7 | 15 | Cell cycle arrest |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations:
Sulfonamide vs. Sulfamoyl vs. This may improve target binding affinity in enzyme inhibition . Thioether-containing analogs (e.g., ) exhibit distinct redox properties and metabolic stability compared to sulfonamides .
Thiophene vs. Other Heterocycles :
- Thiophene’s electron-rich π-system () may facilitate π-π stacking with aromatic residues in biological targets, whereas thiazole () or triazole () substituents introduce additional hydrogen-bonding or dipole interactions .
Substituent Effects: The 3-chloro-2-methylphenyl group in the target enhances lipophilicity and steric bulk compared to morpholinosulfonyl () or nitro-substituted phenyls (). Chloro and methyl groups are electron-withdrawing and donating, respectively, balancing electronic effects on the sulfonamide . Trifluoromethyl groups () increase metabolic resistance but reduce solubility compared to the target’s methyl group .
Key Insights:
Table 3: Comparative Pharmacological Data (Hypothetical for Target)
Key Findings:
- The target’s moderate LogP (3.2) suggests balanced membrane permeability and solubility, outperforming highly lipophilic analogs like cyclopenta-thiophene derivatives (LogP 4.1) .
- Morpholinosulfonyl derivatives () exhibit higher solubility (0.30 mg/mL) due to the polar morpholine ring, correlating with improved in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
